molecular formula C11H19NO2 B1391753 Ethyl 1-allylpiperidine-4-carboxylate CAS No. 177971-46-9

Ethyl 1-allylpiperidine-4-carboxylate

Cat. No. B1391753
M. Wt: 197.27 g/mol
InChI Key: IMJPDGQCNWCLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Molecular Weight : The compound has a molecular weight of approximately 297.39 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

Ethyl 1-allylpiperidine-4-carboxylate has been explored in various chemical synthesis processes. For example, it has been used in the phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003). Additionally, it's a precursor in the synthesis of other compounds like ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives, which have shown promising antibacterial and antitubercular activities (Sekhar et al., 2020).

Enzymatic and Biochemical Research

This compound has also found its use in enzymatic and biochemical studies. For instance, ethyl 1,4-benzodioxan-2-carboxylate, a related compound, has been employed as an intermediate in the production of drug doxazosin mesylate through lipase-catalyzed reactions (Kasture et al., 2005). Furthermore, it has been used in the study of ethylene biosynthesis in plants, contributing to our understanding of plant physiology and biochemistry (Bulens et al., 2011).

Pharmaceutical and Medicinal Chemistry

Ethyl 1-allylpiperidine-4-carboxylate derivatives have been synthesized and tested for their potential medicinal applications. For example, derivatives like ethyl 2-amino-4-methylthiazole-5-carboxylate have been studied for their antimicrobial activities against various bacterial and fungal strains (Desai, Bhatt, & Joshi, 2019). Additionally, compounds like ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate have been oligomerized for potential applications in drug development (Pang, Ritter, & Tabatabai, 2003).

Material Science and Chemistry

In material science, compounds derived from ethyl 1-allylpiperidine-4-carboxylate have been used for the synthesis of various novel materials. This includes the creation of new heterocycles and polymeric materials that may have applications in diverse fields ranging from electronics to pharmaceuticals (Devendar et al., 2013).

properties

IUPAC Name

ethyl 1-prop-2-enylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-7-12-8-5-10(6-9-12)11(13)14-4-2/h3,10H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJPDGQCNWCLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-allylpiperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-allylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-allylpiperidine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-allylpiperidine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-allylpiperidine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-allylpiperidine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-allylpiperidine-4-carboxylate

Citations

For This Compound
1
Citations
VP Mahida, MP Patel - RSC advances, 2016 - pubs.rsc.org
… Step-2: ethyl 1-allylpiperidine-4-carboxylate (EAPC). EPC was dissolved in the required amount of methanol and the reaction mass was cooled to 0–5 C. Triethyl amine (0.234 mol) was …
Number of citations: 8 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.